molecular formula C10H9BrIN3OS B8604380 1-(7-Bromo-5-iodobenzo[d]thiazol-2-yl)-3-ethylurea

1-(7-Bromo-5-iodobenzo[d]thiazol-2-yl)-3-ethylurea

Cat. No.: B8604380
M. Wt: 426.07 g/mol
InChI Key: DHWIKCKAGJHZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Bromo-5-iodobenzo[d]thiazol-2-yl)-3-ethylurea is a useful research compound. Its molecular formula is C10H9BrIN3OS and its molecular weight is 426.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9BrIN3OS

Molecular Weight

426.07 g/mol

IUPAC Name

1-(7-bromo-5-iodo-1,3-benzothiazol-2-yl)-3-ethylurea

InChI

InChI=1S/C10H9BrIN3OS/c1-2-13-9(16)15-10-14-7-4-5(12)3-6(11)8(7)17-10/h3-4H,2H2,1H3,(H2,13,14,15,16)

InChI Key

DHWIKCKAGJHZIP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC2=C(S1)C(=CC(=C2)I)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 7-bromo-5-iodobenzothiazol-2-amine (250 g, 0.70 mol) in 1,4-dioxane at rt was added ethylisocyanate (278 mL, 3.52 mol). The resulting reaction mixture was heated to 80° C. for 10-12 h under N2 atmosphere. After reaction completion (by TLC), the solvent was evaporated then n-hexane added and the evaporation procedure repeated. The resulting residue was stirred in hot water (2 L) at 60-65° C. for 30-40 min then filtered. The residue thus obtained was treated with a mixture of Et2O and n-pentane and filtered to obtain the desired product (264 g, 88%). 1H NMR (DMSO-d6): δ 1.08 (t, J=7.20 Hz, 3H), 3.20 (q, J=6.80, 2H), 6.73 (br s, 1H), 7.72 (s, 1H), 7.96 (s, 1H) and 11.07 (br s, 1H). MS: 426.0 [M+H]+.
Quantity
250 g
Type
reactant
Reaction Step One
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278 mL
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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Yield
88%

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